molecular formula C13H21N3O2S B14795182 tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate

tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate

Cat. No.: B14795182
M. Wt: 283.39 g/mol
InChI Key: RSVHCGAPPPRUMU-UHFFFAOYSA-N
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Description

tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate (CAS: 1637310-39-4) is a bicyclic heterocyclic compound featuring a fused pyrrolo[3,4-d]thiazole core. Key structural attributes include:

  • Stereochemistry: The (4S)-configuration at the pyrrolidine ring ensures chiral specificity, critical for interactions in biological systems .
  • Functional Groups: A tert-butoxycarbonyl (Boc) group at position 5 provides steric protection and enhances solubility, while the 2-amino group and 4-isopropyl substituent contribute to hydrogen bonding and hydrophobic interactions, respectively.
  • Molecular Formula: C₁₄H₂₃N₃O₂S (MW: 297.42 g/mol) .

This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors and kinase-targeting agents. Its discontinued commercial status (as noted in product listings) suggests niche applications or challenges in scalability .

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

tert-butyl 2-amino-4-propan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C13H21N3O2S/c1-7(2)10-9-8(19-11(14)15-9)6-16(10)12(17)18-13(3,4)5/h7,10H,6H2,1-5H3,(H2,14,15)

InChI Key

RSVHCGAPPPRUMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)N

Origin of Product

United States

Chemical Reactions Analysis

tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique chemical structure to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents CAS Number Key Features
Target Compound Pyrrolo[3,4-d][1,3]thiazole 2-Amino, 4-isopropyl, 5-Boc 1637310-39-4 Chiral (4S), Boc-protected, moderate solubility
Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate Pyrrolo[2,3-d][1,3]thiazole 4-Methyl, 5-ethyl ester N/A Ethyl ester (lower steric hindrance), no amino group
tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Pyrrolo[3,4-c]pyrrole 5-Benzyl, 2-Boc 370879-56-4 Dual pyrrolidine rings, benzyl for enhanced lipophilicity
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)pyrrolo[3,4-c]pyrrole-2-carboxylate Pyrrolo[3,4-c]pyrrole 5-Benzo-triazole carbonyl N/A Aromatic triazole moiety for π-π stacking; enzyme inhibition potential

Pharmacological and Physicochemical Properties

Table 2: Functional Comparisons

Property Target Compound Ethyl 4-methyl Analogue Benzo-triazole Derivative
Solubility Moderate (Boc group enhances aqueous solubility) Higher (smaller ester group) Low (aromatic triazole increases hydrophobicity)
Enzyme Inhibition Potential ATX inhibition (unconfirmed) Not reported Confirmed ATX inhibition (IC₅₀ ~50 nM)
Metabolic Stability Likely stable (Boc protection reduces glutathione adduct formation) Susceptible to esterase hydrolysis Moderate (triazole resists metabolic degradation)

Key Differentiators

  • Chirality : The (4S)-configuration in the target compound distinguishes it from racemic analogues, offering enantioselective binding advantages .
  • Amino Group: The 2-amino substituent enables hydrogen bonding, unlike the ethyl or benzyl derivatives, which rely on hydrophobic/π interactions .
  • Boc Protection : Compared to ethyl or benzyl esters, the Boc group facilitates selective deprotection under mild acidic conditions, enabling modular synthesis .

Biological Activity

Chemical Overview
tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate is a pyrrolo-thiazole derivative with the molecular formula C13H21N3O2SC_{13}H_{21}N_{3}O_{2}S. This compound is characterized by its unique structural features, including a fused pyrrole and thiazole ring system that contribute to its diverse biological activities. The compound is of interest in medicinal chemistry due to its potential pharmacological properties, particularly in cancer research and antimicrobial activity.

Anticancer Properties

Recent studies have indicated that pyrrolo-thiazole derivatives exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to the suppression of tumor cell proliferation, suggesting that this compound may possess anticancer properties.

Key Findings:

  • Inhibition of CDKs: The compound has shown promising results in inhibiting specific CDKs involved in the regulation of the cell cycle.
  • Cell Proliferation Studies: In vitro assays demonstrate a reduction in the proliferation of various cancer cell lines upon treatment with this compound.

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties. Similar thiazole derivatives have been studied for their effectiveness against Gram-positive bacteria and fungi.

Research Highlights:

  • Bactericidal Activity: Studies have shown that thiazole derivatives exhibit selective and potent bactericidal activity against Gram-positive pathogens such as Staphylococcus aureus.
  • Antifungal Properties: The compound demonstrates antifungal activity against azole-resistant strains of A. fumigatus and other multidrug-resistant fungi.

Structure-Activity Relationship (SAR)

The unique combination of functional groups and stereochemistry in this compound enhances its biological activity compared to its analogs. This structural diversity allows for targeted modifications that could lead to improved therapeutic profiles.

Compound NameMolecular FormulaKey Features
5-Amino-2-methylpyrrolo[3,4-d]thiazoleC₉H₈N₂SLacks tert-butyl group; different substitution pattern
2-Amino-4-methylpyrrolo[3,4-d]thiazoleC₉H₈N₂SSimilar core structure; fewer functional groups
6-Methylpyrrolo[3,4-d]thiazoleC₉H₈N₂SSimplified structure; lacks amino and carboxylic groups

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Interaction studies focus on its binding affinity to proteins involved in cell cycle regulation and microbial resistance mechanisms.

Techniques Used in Studies

  • Binding Affinity Assays: These assays evaluate how well the compound binds to target proteins.
  • Cell Viability Assays: Assess the impact of the compound on cell survival rates in various biological contexts.
  • Biofilm Disruption Studies: Investigate the ability of the compound to disrupt biofilms formed by bacterial pathogens.

Q & A

Q. How can conflicting reactivity data (e.g., unexpected ring-opening during functionalization) be systematically investigated?

  • Methodological Answer :
  • Mechanistic probes : Use 18O^{18}O-labeling or radical traps (TEMPO) to identify intermediates .
  • In-situ monitoring : Employ ReactIR to detect transient species during reactions .
  • Cross-validation : Compare results across multiple labs using standardized protocols .

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